molecular formula C21H30F3N5O B12267964 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B12267964
M. Wt: 425.5 g/mol
InChI Key: HNXFUPGQDTXWOO-UHFFFAOYSA-N
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Description

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a complex organic compound with a unique structure that includes a piperazine ring, a piperidine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The key steps include:

    Formation of Piperazine Intermediate: This involves the reaction of propan-2-ylamine with a suitable piperazine precursor under controlled conditions.

    Alkyne Addition: The piperazine intermediate is then reacted with but-2-yne-1-ol to form the alkyne-substituted piperazine.

    Piperidine Ring Formation: The alkyne-substituted piperazine is further reacted with a piperidine precursor to form the piperidine ring.

    Pyrimidine Ring Formation: Finally, the piperidine intermediate is reacted with a trifluoromethyl-substituted pyrimidine precursor to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Materials Science: It is investigated for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperazinyl)pyrimidine: A related compound with a similar structure but lacking the piperidine and trifluoromethyl groups.

    4-(4-Methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Another related compound with a different core structure but similar functional groups.

Uniqueness

2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its combination of piperazine, piperidine, and pyrimidine rings, as well as the presence of the trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H30F3N5O

Molecular Weight

425.5 g/mol

IUPAC Name

2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C21H30F3N5O/c1-17(2)28-14-12-27(13-15-28)9-3-4-16-30-18-6-10-29(11-7-18)20-25-8-5-19(26-20)21(22,23)24/h5,8,17-18H,6-7,9-16H2,1-2H3

InChI Key

HNXFUPGQDTXWOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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